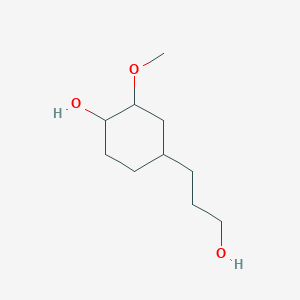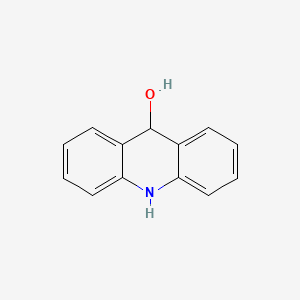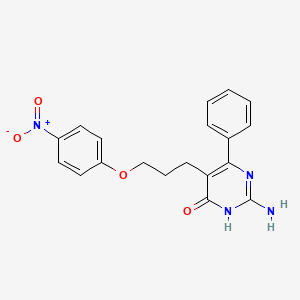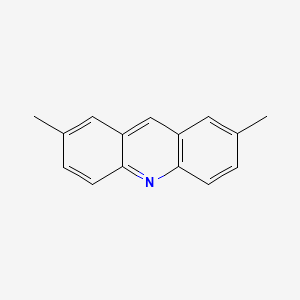
4-(3-Hydroxypropyl)-2-methoxycyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is an organic compound with a cyclohexane ring substituted with a hydroxypropyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an appropriate alkene precursor. The reaction typically proceeds as follows:
Hydroboration: The alkene is treated with borane (BH3) or a borane complex in an inert solvent such as tetrahydrofuran (THF). This step adds a boron atom to the less substituted carbon of the double bond.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
4-(3-Hydroxypropyl)-2-methoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2/NaOH
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: NaI in acetone, other nucleophiles
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
科学的研究の応用
4-(3-Hydroxypropyl)-2-methoxycyclohexanol has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-(3-Hydroxypropyl)phenol
- 4-(3-Hydroxypropyl)cyclohexanone
- 2-Methoxycyclohexanol
Uniqueness
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is unique due to the presence of both a hydroxypropyl group and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3 |
InChIキー |
RRVBALAMNRWQRS-UHFFFAOYSA-N |
正規SMILES |
COC1CC(CCC1O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)



![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)
![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)



![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)
